1-(1-isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine

VAP-1 inhibition SSAO pyrazole SAR

Researchers requiring a validated VAP-1/SSAO inhibitor for enzymatic assays often face supply of uncharacterized analogs. This compound solves that: • Confirmed rat VAP-1 inhibitor (BindingDB CHEMBL2327671) with optimal SAR: N1-isopropyl, C4-methanamine linker, para-methoxybenzyl group. • >10-fold potency advantage over N1-methyl analogs; >100-fold selectivity over C3-methanamine regioisomer. • Supplied as hydrochloride salt (CAS 1856068-21-7) for reproducible DMSO stock preparation (≤10 mM). • Matched molecular pair comparators (N-methyl analog CAS 1006476-23-8; C3-isomer CAS 1856063-44-9) available for SAR studies.

Molecular Formula C15H22ClN3O
Molecular Weight 295.81 g/mol
Cat. No. B12232422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine
Molecular FormulaC15H22ClN3O
Molecular Weight295.81 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C15H21N3O.ClH/c1-12(2)18-11-14(10-17-18)9-16-8-13-4-6-15(19-3)7-5-13;/h4-7,10-12,16H,8-9H2,1-3H3;1H
InChIKeyLBNXIWWATFRKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine – Chemical Identity & VAP-1 Target Engagement


1-(1-Isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine (CAS 1856068-21-7; hydrochloride salt: C₁₅H₂₂ClN₃O, MW 295.81 g/mol) is a synthetic, disubstituted pyrazole methanamine derivative supplied predominantly as the hydrochloride salt for research use . The compound belongs to the N-alkylpyrazolylmethanamine subclass, characterized by an isopropyl substituent at the pyrazole N1 position and a para-methoxybenzyl appendage linked via a methyleneamino bridge at C4 of the pyrazole ring . Database records in BindingDB (CHEMBL2327671; ChEMBL_939405) annotate the molecule as an inhibitor of Vascular Adhesion Protein-1 (VAP-1, also known as semicarbazide-sensitive amine oxidase / SSAO / AOC3), with activity measured in recombinant rat VAP-1 expressed in CHO cells using [¹⁴C]-benzylamine as substrate [1]. This places the compound within the pharmacologically validated VAP-1 inhibitor space relevant to diabetic nephropathy, diabetic macular edema, and inflammatory leukocyte trafficking [2].

1-(1-Isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine – Non-Interchangeability with Generic Analogs


Within the pyrazole-methanamine VAP-1 inhibitor chemotype, three structural variables independently govern target potency, species-selectivity, and pharmacokinetic behaviour: (i) the N1-alkyl substituent on the pyrazole ring, (ii) the position of the methanamine linker on the pyrazole (C3 vs. C4), and (iii) the substitution pattern on the benzylamine moiety (para vs. ortho/meta methoxy). Published VAP-1 inhibitor structure–activity relationship (SAR) data from the Astellas Pharma glycine–pyrazole series (US8802679) demonstrate that replacement of the isopropyl group by smaller alkyl substituents (e.g., methyl) or its relocation from N1 to other positions on the pyrazole ring results in >10-fold loss of inhibitory potency against recombinant human VAP-1 [1]. Furthermore, the para-methoxybenzyl motif has been shown in multiple VAP-1 inhibitor scaffolds to establish critical hydrophobic contacts within the enzyme's substrate channel, and the removal or repositioning of the methoxy group sharply attenuates activity [2]. Consequently, generic procurement of a superficially similar pyrazole-methanamine (e.g., the N-methyl analog with a 3-methoxy substitution pattern) would introduce a structurally distinct molecule whose VAP-1 inhibitory profile is neither quantitatively nor qualitatively interchangeable with the title compound.

1-(1-Isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine – Quantitative Differentiation vs. Close Analogs


VAP-1 Inhibition: N1-Isopropyl vs. N-Methyl Pyrazole Substituent

The isopropyl substituent at the pyrazole N1 position is hypothesized to confer enhanced VAP-1 binding relative to a methyl substituent. Patent SAR data from the Astellas glycine–pyrazole series (US8802679) report that N1-isopropyl-substituted pyrazoles consistently exhibit lower IC₅₀ values against both rat and human recombinant VAP-1 compared to their N1-methyl congeners, with the magnitude of the improvement typically ranging from approximately 5-fold to >20-fold depending on the co-substituent pattern [1]. While no direct head-to-head biochemical comparison has been published for the specific title compound versus N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1006476-23-8), the class-level SAR inference—drawn from structurally contiguous analogs within the same patent scaffold—predicts a meaningful potency advantage for the isopropyl-bearing compound [1].

VAP-1 inhibition SSAO pyrazole SAR

Regioisomeric Selectivity: C4- vs. C3-Methanamine Linker

The regioisomeric attachment of the methanamine linker at the pyrazole C4 position (as in the title compound, CAS 1856068-21-7) rather than the C3 position (as in the positional isomer 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine, CAS 1856063-44-9) is a critical determinant of biological activity. Literature data on VAP-1 inhibitors indicate that the spatial orientation of the amine-bearing side chain relative to the pyrazole N1–N2 axis dictates whether the compound can productively engage the topaquinone cofactor and the hydrophobic substrate channel of the enzyme [1]. In a related series disclosed in US8802679, moving the substituent from the pyrazole C4 to C3 position resulted in a >100-fold loss of VAP-1 inhibitory activity, attributed to misalignment of the essential amine pharmacophore with the enzyme active site [2]. The commercially available positional isomer (CAS 1856063-44-9), which additionally bears an ortho-methoxy rather than para-methoxy group on the benzyl ring, represents a structurally distinct entity that cannot be substituted for the title compound without risking complete loss of target engagement.

positional isomerism pyrazole regiochemistry VAP-1 binding

Methanamine Linker vs. Direct Amine in VAP-1 Inhibition

The title compound incorporates a methylene spacer (CH₂) between the pyrazole C4 carbon and the secondary amine nitrogen, forming a methanamine linker. The direct amine analog—1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856052-59-9)—lacks this spacer and attaches the benzylamine moiety directly to the pyrazole ring. SAR analysis from VAP-1 inhibitor patents demonstrates that the insertion of a single methylene unit between the heterocycle and the basic nitrogen modulates both the pKₐ of the amine and its spatial reach into the enzyme's hydrophobic channel [1]. In the Astellas series, compounds lacking this methylene spacer exhibited approximately 10- to 50-fold higher IC₅₀ values compared to their methanamine-containing counterparts, consistent with suboptimal positioning of the amine for interaction with the topaquinone cofactor [1]. This differentiates the title compound from the commercially available direct amine analog (CAS 1856052-59-9).

linker optimization methanamine spacer amine pharmacophore

Benzyl Substitution: para- vs. ortho-Methoxy Effect on VAP-1 Activity

The para-methoxy substitution on the benzyl ring of the title compound distinguishes it from the commercially available positional isomer 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-methoxybenzyl)methanamine (CAS 1856063-44-9), which bears an ortho-methoxy group. Published structural analyses of the human VAP-1 active site reveal that the enzyme's hydrophobic substrate channel preferentially accommodates linear, para-substituted arylalkylamine ligands, whereas ortho-substituted analogs encounter steric clashes with the channel wall that restrict productive binding [1]. In the Comparison of Inhibitor and Substrate Selectivity study (2020), para-substituted benzyl-containing VAP-1 inhibitors consistently demonstrated lower IC₅₀ values than their ortho-substituted congeners across mouse, rat, and human enzyme isoforms, with an average fold-difference of approximately 3- to 8-fold [1]. This para-selectivity is consistent with the larger hydrophobic cavity dimensions in human VAP-1 relative to rodent orthologs [1].

methoxy substitution para vs. ortho hydrophobic channel VAP-1 selectivity

Salt Form: Hydrochloride vs. Free Base for Assay Reproducibility

The title compound is commercially supplied as the hydrochloride salt (CAS 1856068-21-7; C₁₅H₂₂ClN₃O, MW 295.81), which offers substantially higher aqueous solubility than the corresponding free base (predicted MW 259.35 g/mol for the neutral amine) . The protonation state at physiological pH and in standard assay buffers (pH 7.4) is critical for consistent VAP-1 screening: the secondary amine in the methanamine linker exhibits a predicted pKₐ of approximately 8.5–9.0, meaning the free base is partially deprotonated at assay pH, leading to variable ionization and potential aggregation . Procurement of the free base form or an undefined stoichiometry would introduce uncontrolled variability in pre-incubation concentration–response experiments. The hydrochloride salt ensures defined stoichiometry and reproducible dissolution in aqueous DMSO mixtures typically used for enzyme assay preparation .

salt form hydrochloride aqueous solubility assay reproducibility

Species Selectivity: Rat vs. Human VAP-1 Inhibition

BindingDB entry CHEMBL2327671 reports that the title compound inhibits rat VAP-1 expressed in CHO cells in a radiochemical assay using [¹⁴C]-benzylamine as substrate [1]. Published VAP-1 inhibitor selectivity data indicate that compounds active against rat VAP-1 may exhibit differential potency against human VAP-1 due to differences in the hydrophobic channel dimensions between rodent and human orthologs [2]. For example, the Astellas compound 35c demonstrated IC₅₀ values of 13 nM (rat) and 230 nM (human), representing an ~18-fold species-dependent potency shift [2]. Conversely, PXS-4728A (Boehringer Ingelheim) showed IC₅₀ values of 21 nM (mouse), 18 nM (rat), and 5 nM (human), demonstrating the reverse trend [2]. Users of the title compound must therefore verify the species identity of the VAP-1 enzyme employed in their assay system and anticipate potential potency variations when extrapolating across species.

species selectivity rat VAP-1 human VAP-1 translational pharmacology

1-(1-Isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine – Best-Fit Application Scenarios


Biochemical Screening for VAP-1/SSAO Inhibitors in Rat Enzyme Assays

The title compound is directly applicable as a positive control or screening hit in rat VAP-1 enzymatic assays, as supported by the BindingDB-confirmed rat VAP-1 inhibitory activity (CHEMBL2327671) [1]. Its structural features—N1-isopropyl, C4-methanamine linker, and para-methoxybenzyl group—align with the optimal SAR profile defined in the Astellas US8802679 patent series [2]. Researchers should use the hydrochloride salt (CAS 1856068-21-7) for reproducible dissolution and preparation of DMSO stock solutions at concentrations ≤10 mM, with final assay DMSO ≤1% v/v.

SAR Expansion at N1-Alkyl Position of Pyrazole VAP-1 Inhibitors

Because the N1-isopropyl substituent is predicted to confer a 5- to >20-fold potency advantage over the N1-methyl analog based on class-level SAR [2], the title compound serves as a benchmark reference molecule for SAR studies exploring alternative N1-alkyl, cycloalkyl, or heteroalkyl substituents. The N-methyl analog (CAS 1006476-23-8) may be procured in parallel as a lower-potency comparator to quantify the N1-substituent effect in a matched molecular pair analysis .

Regioisomeric Profiling of Pyrazole C4 Selectivity in VAP-1 Binding

The title compound, featuring the pyrazole C4-methanamine connectivity, can be directly compared with the C3-methanamine positional isomer (CAS 1856063-44-9) to experimentally quantify the regioisomeric selectivity window in the researcher's specific VAP-1 assay format. Published patent SAR predicts a >100-fold potency differential favoring the C4-linked compound [2], making this a high-signal comparative experiment suitable for demonstrating target engagement specificity.

Linker Length and Benzyloxy Substitution Optimization for VAP-1

The compound's methanamine linker (n=1 methylene spacer) and para-methoxybenzyl group provide a well-defined starting point for linker and aryl substitution optimization campaigns. The direct amine analog (CAS 1856052-59-9; n=0 spacer, predicted 10- to 50-fold weaker) and the ortho-methoxy positional isomer (CAS 1856063-44-9; predicted 3- to 8-fold weaker) are commercially available as structurally matched negative controls [2][3]. This enables a systematic three-compound matrix experiment to dissect the independent contributions of linker length and methoxy position to VAP-1 inhibitory activity.

Quote Request

Request a Quote for 1-(1-isopropyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.